molecular formula C13H16N2O B13035749 [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol

[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol

Cat. No.: B13035749
M. Wt: 216.28 g/mol
InChI Key: CGNPKNDGSNVODY-UHFFFAOYSA-N
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Description

[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused heterocyclic system, and a cyclobutyl-methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The cyclobutyl-methanol moiety can be introduced via nucleophilic substitution reactions.

For example, the synthesis might involve the following steps:

    Cyclization: Formation of the pyrrolo[2,3-b]pyridine core through cyclization of a suitable precursor.

    Substitution: Introduction of the cyclobutyl group via nucleophilic substitution.

    Hydroxylation: Introduction of the hydroxyl group to form the methanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrolo[2,3-b]pyridine core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the regulation of various cellular processes, and this compound’s ability to inhibit specific kinases makes it a valuable tool in studying cell signaling pathways .

Medicine

In medicine, derivatives of this compound have shown promise as potential therapeutic agents for the treatment of cancer. The compound’s ability to inhibit specific kinases involved in cancer cell proliferation and survival makes it a potential candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored chemical and physical properties.

Mechanism of Action

The mechanism of action of [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol lies in its specific combination of the pyrrolo[2,3-b]pyridine core and the cyclobutyl-methanol moiety. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

[1-(3-methylpyrrolo[2,3-b]pyridin-1-yl)cyclobutyl]methanol

InChI

InChI=1S/C13H16N2O/c1-10-8-15(13(9-16)5-3-6-13)12-11(10)4-2-7-14-12/h2,4,7-8,16H,3,5-6,9H2,1H3

InChI Key

CGNPKNDGSNVODY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=CC=N2)C3(CCC3)CO

Origin of Product

United States

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